Eprotirome
Overview
Description
Eprotirome is a synthetic thyromimetic drug that has been investigated for its potential in treating dyslipidemia and obesity. It functions by selectively stimulating thyroid hormone receptors, particularly in the liver, which leads to increased energy consumption, reduced body weight, and significant reductions in blood lipids and glucose levels .
Mechanism of Action
Target of Action
Eprotirome, also known as KB2115, primarily targets the thyroid hormone receptors (TRs) . These receptors are proteins in the body that mediate the effects of thyroid hormones . The two main types of TRs are TR alpha and TR beta . This compound selectively stimulates the thyroid hormone receptor, particularly TR beta .
Mode of Action
This compound works by selectively stimulating the thyroid hormone receptor . This interaction results in the activation of the receptor, leading to a cascade of biochemical reactions . This compound has receptor and tissue selective properties, which means it can stimulate the thyroid hormone receptor without causing negative effects on the heart .
Biochemical Pathways
The activation of the thyroid hormone receptor by this compound affects various biochemical pathways. These include pathways involved in energy metabolism, lipid metabolism, and glucose metabolism . The stimulation of these pathways leads to increased energy consumption, reduced body weight, and marked reductions in blood lipids and blood glucose .
Pharmacokinetics
It is known that this compound is a liver-selective tr agonist . This means it can induce pharmacological effects in the liver without affecting other tissues .
Result of Action
The action of this compound leads to several molecular and cellular effects. It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels .
Biochemical Analysis
Biochemical Properties
Eprotirome works by selectively stimulating the thyroid hormone receptor, a protein in the body that mediates the effects of thyroid hormone . This interaction allows this compound to induce pharmacological effects in the liver, increasing energy consumption and reducing body weight, blood lipids, and blood glucose levels .
Cellular Effects
This compound has a liver-selective effect, meaning it primarily induces pharmacological effects in the liver . It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels . These effects are achieved without affecting heart rate, bone density, or TSH levels .
Molecular Mechanism
The mechanism of action of this compound involves selectively stimulating the thyroid hormone receptor . This receptor mediates the effects of thyroid hormone, and this compound’s selective stimulation of this receptor allows it to avoid negative effects on the heart .
Dosage Effects in Animal Models
This compound has shown promising results in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway mediated by the thyroid hormone receptor . By selectively stimulating this receptor, this compound can influence metabolic processes, including energy consumption and the regulation of blood lipids and blood glucose .
Subcellular Localization
Given its mechanism of action involving the thyroid hormone receptor, it’s likely that this compound interacts with this receptor at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eprotirome, chemically known as 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid, is synthesized through a multi-step process. The synthesis involves the bromination of phenol derivatives, followed by etherification and subsequent amidation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Eprotirome undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: Eprotirome serves as a model compound for studying selective thyroid hormone receptor agonists.
Biology: Research has focused on its effects on metabolic pathways and energy expenditure.
Medicine: this compound has shown promise in treating dyslipidemia and obesity by reducing low-density lipoprotein cholesterol and triglycerides
Industry: Potential applications include its use as a therapeutic agent in pharmaceutical formulations.
Comparison with Similar Compounds
Sobetirome: Another thyromimetic compound with similar liver-selective properties.
Tiratricol: A thyroid hormone analog used for similar therapeutic purposes.
Comparison: Eprotirome is unique in its high selectivity for liver thyroid hormone receptors, which minimizes adverse effects on the heart and bones. This selectivity makes it a promising candidate for treating metabolic disorders without the systemic side effects associated with other thyroid hormone analogs .
Properties
IUPAC Name |
3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSYAVXDAUHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189021 | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
355129-15-6 | |
Record name | Eprotirome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprotirome [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROTIROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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